N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Overview
Description
N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a member of benzothiazoles.
Scientific Research Applications
1. Matrix Metalloproteinase Inhibition and Potential Wound Healing
A study by Incerti et al. (2018) explored compounds combining benzisothiazole and 4-thiazolidinone, which showed effectiveness in affecting the inflammatory/oxidative process involving matrix metalloproteinases (MMPs). These compounds, including derivatives of N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, exhibited appreciable anti-inflammatory and potential wound healing effects, with some derivatives inhibiting MMP-9 at nanomolar levels (Incerti et al., 2018).
2. Psychotropic, Anti-inflammatory, and Cytotoxic Activities
Zablotskaya et al. (2013) synthesized and characterized derivatives of this compound, finding them active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action, pointing to their diverse potential applications in biomedical research (Zablotskaya et al., 2013).
3. Antimicrobial and Cytotoxic Activities
Research by Dawbaa et al. (2021) on novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives revealed significant antimicrobial activity, particularly against certain bacteria and fungi. Some compounds also demonstrated cytotoxicity against human leukemia cells, indicating potential applications in cancer research and treatment (Dawbaa et al., 2021).
4. Radioiodinated Nitroimidazole Analogues as Tumor Hypoxia Markers
Li et al. (2005) synthesized and radiolabeled nitroimidazole-based thioflavin-T derivatives, including those related to this compound. These compounds showed potential as tumor hypoxia markers, accumulating in hypoxic tumor cells and exhibiting properties that may assist in tumor imaging and diagnosis (Li et al., 2005).
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-8-20-13(15-9)16-12(18)6-7-17-10-4-2-3-5-11(10)21-14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVRMIBHMMUCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C3=CC=CC=C3SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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